Z-Trp-OBzl
CAS No.: 69876-37-5
VCID: VC21542255
Molecular Formula: C26H24N2O4
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Z-Trp-OBzl, also known as N-((Phenylmethoxy)carbonyl)-L-tryptophan phenylmethyl ester, is a protected amino acid derivative commonly used in peptide synthesis. It is a crucial intermediate in the synthesis of peptides, particularly those containing tryptophan residues. The compound's structure includes a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of L-tryptophan and a benzyl ester protecting group attached to the carboxyl group. Synthesis and ApplicationsZ-Trp-OBzl is synthesized by protecting L-tryptophan with a benzyloxycarbonyl group and esterifying the carboxyl group with benzyl alcohol. This compound is particularly useful in peptide synthesis because the Cbz group can be easily removed under mild acidic conditions, and the benzyl ester can be cleaved by hydrogenation or acid hydrolysis. In peptide synthesis, Z-Trp-OBzl serves as a building block for constructing peptides that contain tryptophan residues. The indole nucleus of tryptophan can be sensitive to certain conditions, so protecting it during synthesis is crucial. Z-Trp-OBzl allows for the efficient incorporation of tryptophan into peptides while minimizing potential side reactions . Research FindingsResearch involving Z-Trp-OBzl often focuses on its role in peptide synthesis and the development of new peptides with specific biological activities. For instance, peptides synthesized using Z-Trp-OBzl can be used to study protein-protein interactions or as potential therapeutic agents. In studies related to peptide synthesis, the use of Z-Trp-OBzl has been explored in various contexts, including the synthesis of dipeptides and larger peptides. The compound's stability and ease of handling make it a preferred choice for many researchers in the field of peptide chemistry. |
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CAS No. | 69876-37-5 |
Product Name | Z-Trp-OBzl |
Molecular Formula | C26H24N2O4 |
Molecular Weight | 428.5 g/mol |
IUPAC Name | benzyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate |
Standard InChI | InChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30)/t24-/m0/s1 |
Standard InChIKey | UHYCVEDLXBEKPC-DEOSSOPVSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
SMILES | C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
PubChem Compound | 14102143 |
Last Modified | Aug 15 2023 |
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